molecular formula C20H20ClF3N2O3S B11246648 1-[(3-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11246648
M. Wt: 460.9 g/mol
InChI Key: SPXYJXLKEWDVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research

Properties

Molecular Formula

C20H20ClF3N2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H20ClF3N2O3S/c21-17-5-1-3-14(11-17)13-30(28,29)26-10-2-4-15(12-26)19(27)25-18-8-6-16(7-9-18)20(22,23)24/h1,3,5-9,11,15H,2,4,10,12-13H2,(H,25,27)

InChI Key

SPXYJXLKEWDVJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
  • 1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties compared to its bromine or fluorine analogs

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